molecular formula C5H8 B073084 Methylenecyclobutane CAS No. 1120-56-5

Methylenecyclobutane

Cat. No. B073084
CAS RN: 1120-56-5
M. Wt: 68.12 g/mol
InChI Key: QIRVGKYPAOQVNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methylenecyclobutane and its derivatives can be synthesized through various methods. One notable approach is the Ca(OH)₂-catalyzed direct condensation of cyclobutanone with aldehydes, followed by Baeyer–Villiger oxidation to produce 4-methylenebutanolides. This method is green and stereospecific, offering a straightforward route to 2-methylenecyclobutanones, which are valuable building blocks in synthesis due to their potential to undergo further chemical transformations (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of methylenecyclobutane has been examined through combined analysis of electron diffraction and spectroscopic data. The molecule exhibits large-amplitude ring-puckering motion with a barrier at the planar form, highlighting its dynamic structural behavior in the vapor phase. Key bond lengths and angles have been determined, providing insight into the molecule's structural characteristics (Shen et al., 1991).

Chemical Reactions and Properties

Methylenecyclobutane undergoes various chemical reactions, displaying a broad range of reactivities. For instance, its reaction with acyl chlorides in the presence of aluminum chloride leads to the formation of substituted cyclopentene derivatives via ring enlargement, showcasing its versatility in synthetic chemistry (Jiang & Shi, 2008). Additionally, cyclopropanation reactions of methylenecyclobutanes using ethyl nitrodiazoacetate have been explored, enabling the synthesis of spirohexane amino acids through a three-step synthesis process (Yashin et al., 2003).

Physical Properties Analysis

The physical properties of methylenecyclobutane, such as melting and boiling points, solubility, and density, are crucial for understanding its behavior in different environments and applications. However, specific data on these properties are not detailed in the provided references and would typically be found in specialized chemical databases or experimental studies focused on physical characterization.

Chemical Properties Analysis

The chemical properties of methylenecyclobutane, including reactivity with various reagents, stability under different conditions, and its propensity to undergo specific reactions, are highlighted by its reactions with a broad range of reagents. Its versatility is evident from the synthesis methods and reaction mechanisms, which exploit its unique structural features for the construction of complex molecules (Vinogradov & Zinenkov, 1996).

Scientific Research Applications

1. Synthesis and Properties Methylenecyclobutane has been extensively studied for its synthesis, properties, and chemical transformations. These studies include investigations of reactions with a wide range of reagents, highlighting its versatile nature in chemical synthesis (Vinogradov & Zinenkov, 1996).

2. Cycloaddition Reactions The compound is used in [2+2] cycloaddition reactions, notably with allenyl sulfides and electron-deficient olefins, facilitated by Lewis acids. This process is notable for its high enantioselectivity when using chiral titanium reagents (Hayashi, Niihata, & Narasaka, 1990).

3. Polymerization Methylenecyclobutane has been polymerized using LEWIS acids and catalysts derived from transition metals. The resulting polymers exhibit a mix of cyclic and ethylenic structures, with applications in materials science (Pinazzi & Brossas, 1969).

4. Ring Expansion to Cyclopentanones Palladium(II)-catalyzed ring expansion of methylenecyclobutanes produces cyclopentanones, a reaction applicable in organic synthesis (Boontanonda & Grigg, 1977).

5. Antiviral Agents Methylenecyclobutane analogues of nucleosides have shown potential as antiviral agents, particularly against Epstein-Barr virus, demonstrating its application in medicinal chemistry (Wang, Kern, & Žemlička, 2002).

6. Acylation for Cyclopentene Synthesis Its reactions with acyl chlorides, facilitated by aluminum chloride, result in substituted cyclopentene derivatives, a method useful in synthetic organic chemistry (Jiang & Shi, 2008).

7. Construction of Bicyclo[5.2.0]nonenone Skeleton Methylenecyclobutanes are used in constructing complex molecular structures like bicyclo[5.2.0]nonenone skeletons, illustrating its utility in advanced synthetic methods (Hojo, Tomita, Hirohara, & Hosomi, 1993).

8. Dynamic Equilibrium Studies The dynamic equilibrium between various forms of methylenecyclobutane has been investigated, providing insights into its chemical behavior under different conditions (Gridnev, Gursky, & Bubnov, 1996).

9. Microwave Spectrum Analysis Studies on the microwave spectrum of methylenecyclobutane reveal information about its molecular structure and behavior, contributing to our understanding of molecular dynamics (Scharpen & Laurie, 1968).

10. Radical Approach in Hydroxylation Methylenecyclobutanes have been used in radical reactions for hydroxylation and acetoxylation, showcasing its role in radical chemistry (Jiang, Wei, & Shi, 2010).

Safety And Hazards

Methylenecyclobutane is a highly flammable liquid and vapour . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of contact with skin or eyes, it should be washed off with soap and plenty of water .

Future Directions

The global Methylenecyclobutane market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period . The market is expected to grow due to its uses in chemical synthesis, pharmaceutical industry, and scientific research .

properties

IUPAC Name

methylidenecyclobutane
Source PubChem
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InChI

InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRVGKYPAOQVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061519
Record name Cyclobutane, methylene-
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Molecular Weight

68.12 g/mol
Source PubChem
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Product Name

Methylenecyclobutane

CAS RN

1120-56-5
Record name Methylenecyclobutane
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